molecular formula C25H31N5O7 B1683835 Visnafylline CAS No. 17243-56-0

Visnafylline

Cat. No. B1683835
CAS RN: 17243-56-0
M. Wt: 511.5 g/mol
InChI Key: ZKRHYVITLOCBGK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Visnafylline is a bioactive chemical.

Scientific Research Applications

1. Treatment of Skin Flap Necrosis

Visnafylline has shown potential in treating skin flap necrosis. Its application improves the deformability of red blood cells by increasing ATP content, which is a crucial factor in flap survival (Takayanagi & Ogawa, 1980).

2. Neuroprotection in Epilepsy

Intranasal administration of visnafylline before inducing status epilepticus in rats has been found to protect the mesodopaminergic system and hippocampus from oxidative damage. It also enhances the transient activation of the Nrf2-antioxidant response elements pathway (Kang et al., 2017).

3. Acute Ischemic Stroke Management

Visnafylline has been investigated for its benefits in acute ischemic stroke management, especially in patients with certain risk factors like smoking and dyslipidemia. It has shown efficacy as an antihemorrheologic agent (Harris et al., 2017).

4. Blood Viscosity Reduction

The drug has been found to attenuate the increase in whole blood viscosity during packed red-blood cell transfusion in critically ill adult patients (Bacher et al., 2005).

5. Improving Red Blood Cell Deformability

Visnafylline improves impaired red cell deformability under hyperosmolar conditions, leading to a reduction in whole blood viscosity (Leonhardt & Grigoleit, 1977).

6. Treatment of Sciatica Due to Disc Herniation

Visnafylline, as an anti-tumor necrosis factor-alpha drug, prevented dorsal root ganglion compartment syndrome caused by topical application of nucleus pulposus, suggesting its effectiveness in treating sciatica due to disc herniation (Yabuki et al., 2001).

7. Treatment of Intermittent Claudication

Visnafylline significantly improved both the initial and absolute claudication distances in patients with chronic occlusive arterial disease, supporting its role in reducing blood viscosity and enhancing blood flow (Porter et al., 1982).

8. Reducing Nephrotoxicity Associated with Cyclosporine

The administration of visnafylline was shown to reduce the nephrotoxicity associated with cyclosporine in rats, potentially due to its rheological properties (Albornoz et al., 1997).

9. Improving Clinical Outcome in Acute Ischemic Stroke

Visnafylline was found to decrease blood viscosity and improve clinical outcomes in acute ischemic stroke patients with blood hyperviscosity (Rasyid et al., 2018).

10. Various Clinical Effects in Vascular Health

A review of modern studies highlights the pharmacological and clinical effects of visnafylline in various vascular conditions including intermittent claudication, ischemic heart disease, and cerebrovascular pathology (Dubenko, 2016).

11. Improving Retinal Capillary Blood Flow

Visnafylline significantly improved retinal capillary blood flow velocity and viscosity of whole blood, suggesting its utility in treating early diabetic retinopathy (Sonkin et al., 1993).

12. Improvement in Hemorrhagic Shock

Visnafylline treatment has shown to improve survival following experimental hemorrhagic shock, adding survival value to fluid resuscitation (Coccia et al., 1988).

properties

IUPAC Name

1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGJGZBINFWRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938155
Record name 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Visnafylline

CAS RN

17243-56-0
Record name Visnafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VISNAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visnafylline
Reactant of Route 2
Reactant of Route 2
Visnafylline
Reactant of Route 3
Reactant of Route 3
Visnafylline
Reactant of Route 4
Reactant of Route 4
Visnafylline
Reactant of Route 5
Visnafylline
Reactant of Route 6
Reactant of Route 6
Visnafylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.